molecular formula C10H8N2O2S2 B5720235 5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5720235
M. Wt: 252.3 g/mol
InChI Key: YGMQQXPNEWVUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MTT, is a yellow-colored compound with a molecular weight of 240.3 g/mol. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The precise mechanism of action of 5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and the induction of cell death in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its versatility. It can be used in a variety of assays, including cell viability assays and enzyme inhibition assays. However, one limitation of using 5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is that it can be toxic to some cell types at high concentrations, which can affect the accuracy of the results.

Future Directions

There are a number of potential future directions for research on 5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Another area of interest is the further exploration of its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of 5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its effects on different cell types.

Synthesis Methods

5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized using a variety of methods, including the reaction of 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with 3-methyl-2-thiophene carboxaldehyde. The reaction is typically carried out in the presence of a catalyst, such as piperidine, and under an inert atmosphere.

Scientific Research Applications

5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. It has been shown to have anti-tumor properties, as well as anti-inflammatory and anti-oxidant effects.

properties

IUPAC Name

5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S2/c1-5-2-3-16-7(5)4-6-8(13)11-10(15)12-9(6)14/h2-4H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMQQXPNEWVUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-methylthiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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